2,8-Dimethylnonan-5-one
Overview
Description
2,8-Dimethylnonan-5-one, also known as 2,8-Dimethyl-5-nonanone, is an organic compound with the molecular formula C₁₁H₂₂O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its use in various chemical processes and industrial applications due to its unique structural properties .
Scientific Research Applications
2,8-Dimethylnonan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Safety and Hazards
For safety and hazards information, it’s recommended to refer to the Safety Data Sheets (SDS) for 2,8-Dimethylnonan-5-one . These documents provide comprehensive information about the compound, including its physical and chemical properties, potential hazards, safe handling practices, and emergency procedures.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,8-Dimethylnonan-5-one can be synthesized through several methods. One common approach involves the alkylation of 2,8-dimethylnonanol with a suitable alkylating agent under acidic or basic conditions. Another method includes the oxidation of 2,8-dimethylnonanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum on carbon supports can facilitate the oxidation of 2,8-dimethylnonanol to this compound under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethylnonan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of this compound can yield the corresponding alcohol, 2,8-dimethylnonanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Amines, hydrazines, or other nucleophiles under mild to moderate temperatures.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: 2,8-Dimethylnonanol.
Substitution: Imines, hydrazones, or other substituted derivatives.
Mechanism of Action
The mechanism of action of 2,8-Dimethylnonan-5-one involves its interaction with specific molecular targets and pathways. As a ketone, it can participate in various biochemical reactions, including enzyme-catalyzed processes. The carbonyl group in this compound can form reversible covalent bonds with nucleophilic residues in enzymes, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylnonanol: The corresponding alcohol of 2,8-Dimethylnonan-5-one.
2,8-Dimethyl-5-nonanoic acid: The carboxylic acid derivative formed by the oxidation of this compound.
2,8-Dimethyl-5-nonanone oxime: Formed by the reaction of this compound with hydroxylamine.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,8-dimethylnonan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(2)5-7-11(12)8-6-10(3)4/h9-10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCWLRHNAHIIGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)CCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2041541 | |
Record name | 2,8-Dimethylnonan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2050-99-9 | |
Record name | 2,8-Dimethyl-5-nonanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2050-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diisoamyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050999 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nonanone, 2,8-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,8-Dimethylnonan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2041541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-dimethylnonan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.465 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIISOAMYL KETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDP5663XVR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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